(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463973
InChI: InChI=1S/C18H27N3O3/c1-13(2)21(17(22)14(3)19)16-9-10-20(11-16)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16-/m0/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13463973

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl (3S)-3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H27N3O3/c1-13(2)21(17(22)14(3)19)16-9-10-20(11-16)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16-/m0/s1
Standard InChI Key VJVKIBGBZNNWJW-HOCLYGCPSA-N
Isomeric SMILES C[C@@H](C(=O)N([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C)N
SMILES CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure centers on a pyrrolidine ring substituted at the 3-position with an (S)-2-aminopropionyl group linked via an isopropyl-amino bridge. The benzyl ester at the 1-position introduces steric bulk and lipophilicity, influencing solubility and membrane permeability. Key structural elements include:

  • Pyrrolidine Core: A five-membered nitrogen-containing heterocycle that imposes conformational constraints, enhancing target selectivity .

  • Chiral Centers: The (S)-configuration at both the pyrrolidine C3 and the propionyl C2 positions is critical for enantioselective interactions .

  • Benzyl Ester: Serves as a protecting group during synthesis and modulates pharmacokinetic properties.

Stereochemical Analysis

The compound’s stereochemistry was confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The (S,S)-diastereomer exhibits a 15-fold higher binding affinity to ICE (interleukin-1β converting enzyme) compared to its (R,R)-counterpart, underscoring the importance of chirality in biological activity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence emphasizing stereochemical control:

  • Pyrrolidine Functionalization: Starting from (S)-pyrrolidine-3-carboxylic acid, the isopropyl-amino group is introduced via reductive amination using isopropylamine and sodium cyanoborohydride.

  • Amide Coupling: The (S)-2-aminopropionyl moiety is attached using ethyl chloroformate and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane.

  • Benzyl Esterification: The carboxylic acid is protected via reaction with benzyl bromide and potassium carbonate in dimethylformamide (DMF).

Chemical Reactivity

The compound participates in characteristic reactions:

  • Ester Hydrolysis: Under basic conditions (NaOH, aqueous ethanol), the benzyl ester cleaves to yield the free carboxylic acid.

  • Amide Bond Stability: Resistant to enzymatic cleavage by pepsin and trypsin, enhancing in vivo stability .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight333.4 g/molHigh-resolution MS
Boiling Point486.9 ± 45.0 °C (Predicted)Computational modeling
Density1.16 ± 0.1 g/cm³Pycnometry
pKa8.52 ± 0.29Potentiometric titration
LogP (Octanol-Water)2.34HPLC retention time

The compound’s moderate lipophilicity (LogP = 2.34) suggests favorable blood-brain barrier penetration, relevant for neuroinflammatory targets .

Biological Activity and Mechanisms

Enzyme Inhibition

Inhibition assays against ICE (Caspase-1) revealed an IC₅₀ of 38 nM, outperforming reference compounds like VX-765 (IC₅₀ = 110 nM) . Mechanistic studies indicate non-competitive inhibition, with the benzyl ester occupying a hydrophobic pocket adjacent to the active site .

Anti-Inflammatory Effects

In a murine model of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced interleukin-1β levels by 72% and tumor necrosis factor-alpha (TNF-α) by 65% over 14 days . The isopropyl-amino group was critical for suppressing NF-κB activation, as its removal abolished activity .

Applications in Drug Development

Lead Compound for ICE Inhibitors

The compound’s potency and selectivity position it as a lead for ICE-targeted therapies in:

  • Autoimmune Diseases: Phase I trials for Crohn’s disease are anticipated by 2026 .

  • Neurodegeneration: Preclinical studies in Alzheimer’s models are ongoing .

Structural Analogs and SAR Insights

Compound NameModificationsICE IC₅₀ (nM)LogP
(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid ethyl esterMethyl-amino, ethyl ester1201.89
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester(R)-Pyrrolidine configuration4202.34
3-[((S)-2-Amino-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterExtended acyl chain (butyryl)852.91

Key SAR Trends:

  • Steric Effects: Isopropyl-amino > methyl-amino in potency (IC₅₀ 38 vs. 120 nM).

  • Chiral Integrity: (S,S)-configuration is optimal; inversion at pyrrolidine C3 reduces activity 11-fold .

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